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PROTAC MDM2 Degrader-4 -

PROTAC MDM2 Degrader-4

Catalog Number: EVT-12565846
CAS Number:
Molecular Formula: C70H74Cl4N8O14
Molecular Weight: 1393.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC MDM2 Degrader-4 is a member of the class of compounds known as proteolysis-targeting chimeras, or PROTACs. These compounds are designed to induce targeted protein degradation, specifically focusing on the human murine double minute 2 protein, which is an important regulator of the tumor suppressor protein p53. PROTAC MDM2 Degrader-4 functions by recruiting E3 ubiquitin ligases to facilitate the ubiquitination and subsequent degradation of target proteins, thus offering a novel approach to cancer therapy.

Source and Classification

PROTAC MDM2 Degrader-4 is synthesized from ligands that bind to the MDM2 protein, allowing it to recruit E3 ligases such as cereblon. The compound is classified under small molecule inhibitors and is part of ongoing research aimed at enhancing anti-cancer efficacy through targeted degradation mechanisms .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC MDM2 Degrader-4 involves several key steps:

  1. Ligand Preparation: The initial step includes synthesizing ligands that selectively bind to the MDM2 protein. These ligands can be derived from various chemical frameworks, including those produced through Ugi reactions, which allow for the generation of diverse structures .
  2. Linker Design: A critical aspect of PROTAC design is the incorporation of a linker that connects the MDM2 ligand with an E3 ligase ligand. The length and composition of this linker significantly influence the degradation efficacy and selectivity of the compound .
  3. Optimization: Following initial synthesis, compounds undergo extensive optimization based on their anti-proliferative activity and ability to degrade MDM2 in various cancer cell lines. This includes evaluating different substituents on the ligands and adjusting linker lengths to enhance binding affinity and degradation potency .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC MDM2 Degrader-4 consists of three main components:

  1. MDM2 Ligand: This component binds specifically to the MDM2 protein.
  2. E3 Ligase Ligand: Typically derived from cereblon or other E3 ligases, facilitating ubiquitination.
  3. Linker: A flexible or rigid linker that connects the two ligands, allowing for optimal spatial orientation for effective binding.

The structural data indicates that modifications in either ligand can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships in drug design .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the function of PROTAC MDM2 Degrader-4 is ubiquitination. Upon binding to both the target protein (MDM2) and an E3 ligase, the complex facilitates:

  1. Ubiquitin Conjugation: The E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the target protein.
  2. Proteasomal Degradation: Once ubiquitinated, MDM2 is recognized by the proteasome, leading to its degradation.

This dual-targeting mechanism allows for enhanced specificity compared to traditional inhibitors .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC MDM2 Degrader-4 involves several key steps:

  1. Binding: The compound binds to both MDM2 and a selected E3 ligase (such as cereblon).
  2. Ubiquitination: This binding promotes the transfer of ubiquitin chains onto MDM2.
  3. Degradation: The polyubiquitinated MDM2 is then directed to the proteasome for degradation.

This process not only reduces levels of MDM2 but also stabilizes p53 by preventing its degradation, thus restoring its tumor-suppressive functions in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC MDM2 Degrader-4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 400-600 g/mol depending on specific modifications.
  • Solubility: Varies with structural modifications; generally designed for optimal solubility in biological systems.
  • Stability: Stability can be influenced by linker length and ligand interactions; careful design is necessary to ensure effective cellular uptake and activity.

These properties are crucial for ensuring bioavailability and therapeutic efficacy in clinical applications .

Applications

Scientific Uses

PROTAC MDM2 Degrader-4 has significant potential applications in cancer therapy, particularly in:

Properties

Product Name

PROTAC MDM2 Degrader-4

IUPAC Name

2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate

Molecular Formula

C70H74Cl4N8O14

Molecular Weight

1393.2 g/mol

InChI

InChI=1S/C70H74Cl4N8O14/c1-43(2)95-57-37-53(89-5)23-25-55(57)67-75-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)81(67)69(87)79-29-27-77(59(83)39-79)41-61(85)93-35-33-91-31-32-92-34-36-94-62(86)42-78-28-30-80(40-60(78)84)70(88)82-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)76-68(82)56-26-24-54(90-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3/t63-,64-,65+,66+/m0/s1

InChI Key

QEEHXVDZCBZARJ-ADRSHWTGSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl

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